molecular formula C6H3ClIN3 B055492 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 123148-78-7

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B055492
M. Wt: 279.46 g/mol
InChI Key: CBWBJFJMNBPWAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives involves palladium-catalyzed coupling reactions. These methodologies enable the construction of complex heterocyclic systems by facilitating the coupling of halopyrrolopyrimidines with various arylacetylenes, leading to the formation of new compounds with potential for further functionalization (Tumkevičius & Masevičius, 2004).

Molecular Structure Analysis

Studies on the molecular structure of related pyrrolopyrimidine derivatives highlight their complex nature, with significant displacements observed in the ring-substituent atoms from the planar pyrimidine ring. The analysis of their molecular and crystal structures provides insights into the polarization of the electronic structures and the formation of hydrogen-bonded sheets, which are crucial for understanding their chemical behavior and interactions (Trilleras et al., 2009).

Scientific Research Applications

  • Nucleoside Synthesis and Biochemical Significance :

    • Hinshaw et al. (1969) explored the synthesis of pyrrolopyrimidine nucleosides related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, discussing the biochemical significance of these tubercidin derivatives (Hinshaw, Gerster, Robins, & Townsend, 1969).
  • Palladium-Catalyzed Cross-Coupling Reactions :

    • Tumkevičius and Masevičius (2007, 2004) investigated the palladium-catalyzed cross-coupling reactions of pyrrolopyrimidine derivatives for synthesizing various alkynylpyrrolopyrimidines, providing a new method for creating complex organic molecules (Tumkevičius & Masevičius, 2007).
  • Antiproliferative and Antiviral Activity :

    • Pudlo et al. (1990) studied the antiproliferative and antiviral activities of certain 4-substituted and 4,5-disubstituted pyrrolopyrimidines, revealing their potential in inhibiting cell growth and against viruses like human cytomegalovirus and herpes simplex (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
  • Synthesis of Novel Heterocyclic Systems :

    • Research by Tumkevičius and Masevičius (2004) also includes the synthesis of novel heterocyclic systems like pyrrolopyrimido[1,3]diazepino[1,7-a]indoles, expanding the scope of organic synthesis (Tumkevičius & Masevičius, 2004).
  • Apoptosis in Chronic Myeloid Leukaemia Cells :

    • Farshchi, Valikhani, and Ghorbani (2022) investigated the effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on human leukemia K562 cells, observing its potential in inducing apoptosis, suggesting a therapeutic application in leukemia treatment (Farshchi, Valikhani, & Ghorbani, 2022).
  • Synthesis of Tricyclic Purine Analogues :

    • Williams and Brown (1995) explored the synthesis of tricyclic ring systems as purine analogues, creating novel pyrrolopyrimidine derivatives with potential applications in medicinal chemistry (Williams & Brown, 1995).

Future Directions

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors . It is used as a pharmaceutical intermediate , suggesting its potential for future applications in drug development.

properties

IUPAC Name

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWBJFJMNBPWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564258
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

123148-78-7
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-7-iodo-7-deazapurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Chloro-7-deazapurine 10.75 g (70 mmol) and N-iodosuccinimide (16.8 g, 75 mmol) were dissolved in 400 ml of dry DMF and left at ambient temperature in the darkness over night. The solvent was evaporated. The dark residue was distributed between 500 ml of ethyl acetate and 150 ml of 10% Na2SO3. Organic fraction was washed with 10% Na2SO3 (2×100 ml), brine (150 ml), dried over Na2SO4 and evaporated. The yellow residue was crystallized from ethanol to yield 16.2 g (83%) of the title compound as off white crystals. The mother liquid was evaporated, dissolved in toluene, and purified by flush chromatography on silica gel (7×4 cm). The column was washed with toluene until the eluent was colorless than the title compound was eluted with 5% ethyl acetate in toluene to give additional 3.5 g of the title product.
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3.0 g, 20 mmol) and NIS (4.9 g, 20.1 mmol) in DMF (100 mL) was stirred in darkness at room temperature overnight. Then the mixture was concentrated in vacuo. The residue was treated with 10% Na2SO3 and filtered to give 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (4.0 g, yield 72%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-Iodosuccinimide (11.6 g) was added to a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (7.52 g) in DMF (49 ml) at room temperature. The mixture was stirred at the same temperature for 1 hour, and water (150 ml) was added to the reaction mixture. The resulting precipitate was collected by filtration, washed with water, and dried to obtain the title compound as a light-yellow solid (13.57 g).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (30 g/0.02 mol) dissolved in 80 mL of chloroform was added 4.5 g (0.02 mol) of N-iodosuccinimide and the resulting mixture heated at reflux for 1 h. After cooling to room temperature, the percipitate was removed by flitration and dried under reduced pressure affording 4.6 g (82%) of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
51
Citations
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
F Seela, X Peng - Current Protocols in Nucleic Acid Chemistry, 2005 - Wiley Online Library
7‐Substituted 7‐deazapurine (pyrrolo[2,3‐d]pyrimidine) 2′‐deoxyribonucleosides are synthesized by stereoselective nucleobase anion glycosylation. The introduction of a halogen at …
Z Chen, L Wang, H Ishii, T Yamasaki, T Shao, Y Shao… - 2019 - Soc Nuclear Med
1609 Objectives: Parkinson’s disease (PD) is a debilitating neurodegenerative disorder with unclear underlying mechanism and targets for therapy. Extensive studies have …
Number of citations: 1 jnm.snmjournals.org
JL Henderson, BL Kormos, MM Hayward… - Journal of medicinal …, 2015 - ACS Publications
Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, …
Number of citations: 167 pubs.acs.org
AC Reiersølmoen, TI Aarhus, S Eckelt, KG Nørsett… - Bioorganic …, 2019 - Elsevier
The epidermal growth factor receptor represents an important target in cancer therapy, and low molecular weight inhibitors based on quinazolines have reached the marked. Herein we …
Number of citations: 14 www.sciencedirect.com
C Hu, Z Ruan, H Ding, Y Zhou, Q Xiao - Molecules, 2017 - mdpi.com
In the present paper, we report an expedient total synthesis of triciribine, a tricyclic 7-deazapurine nucleoside and protein kinase B (AKT ) inhibitor, in 35% overall yield. Our synthesis …
Number of citations: 7 www.mdpi.com
W Shen, JS Kim, J Hilfinger - Synthetic Communications, 2012 - Taylor & Francis
Triciribine (TCN, 1) and its monophosphate (TCNP, 2) are tricyclic nucleotide derivatives that have potential antineoplastic activity. Triciribine inhibits the phosphorylation, activation, and …
Number of citations: 12 www.tandfonline.com
X Chen, Q Zhang, Y Zhang, J Fang, D Jiang… - European Journal of …, 2021 - Elsevier
18 F-Labelled pyrrolopyrimidines were synthesized and evaluated as positron emission tomography (PET) probes to determine leucine-rich repeat kinase 2 (LRRK2) expression in the …
Number of citations: 7 www.sciencedirect.com
L Zhang, Y Zhang, X Li, L Zhang - Bioorganic & medicinal chemistry, 2002 - Elsevier
5-Alkynyl tubercidin analogues were synthesized and their biological activities were evaluated. It was found that protein kinase A could be activated by 5-alkynyl tubercidin (9a) and …
Number of citations: 23 www.sciencedirect.com
T Gourlain, A Sidorov, N Mignet, SJ Thorpe… - Nucleic Acids …, 2001 - academic.oup.com
The incorporation of potentially catalytic groups into DNA is of interest for the in vitro selection of novel deoxyribozymes. We have devised synthetic routes to a series of three C7 …
Number of citations: 142 academic.oup.com

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